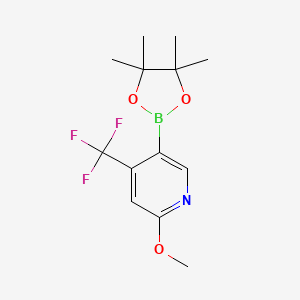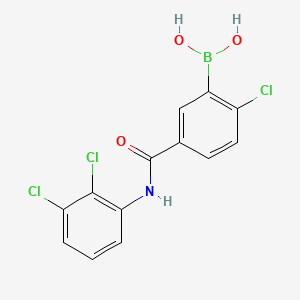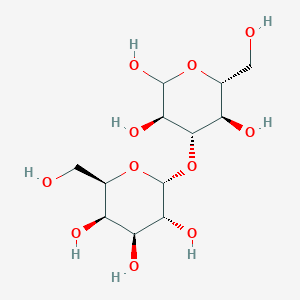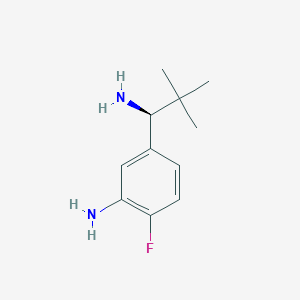
(S)-5-(1-amino-2,2-dimethylpropyl)-2-fluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-5-(1-amino-2,2-dimethylpropyl)-2-fluoroaniline is an organic compound that features a fluorine atom attached to an aniline ring, along with a chiral center at the 1-amino-2,2-dimethylpropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(1-amino-2,2-dimethylpropyl)-2-fluoroaniline typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-fluoroaniline.
Protection of the Amino Group: The amino group of 2-fluoroaniline is protected using a suitable protecting group, such as a Boc (tert-butoxycarbonyl) group.
Introduction of the Chiral Center: The protected 2-fluoroaniline undergoes a reaction with a chiral auxiliary, such as (S)-2,2-dimethylpropylamine, to introduce the chiral center.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-5-(1-amino-2,2-dimethylpropyl)-2-fluoroaniline can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Hydroxyl or alkyl-substituted derivatives.
Aplicaciones Científicas De Investigación
(S)-5-(1-amino-2,2-dimethylpropyl)-2-fluoroaniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or fluorescence.
Biological Studies: It can be used as a probe to study biological processes, such as enzyme activity or receptor binding.
Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (S)-5-(1-amino-2,2-dimethylpropyl)-2-fluoroaniline depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors in the central nervous system.
Comparación Con Compuestos Similares
Similar Compounds
(S)-5-(1-amino-2,2-dimethylpropyl)-2-chloroaniline: Similar structure but with a chlorine atom instead of a fluorine atom.
(S)-5-(1-amino-2,2-dimethylpropyl)-2-bromoaniline: Similar structure but with a bromine atom instead of a fluorine atom.
(S)-5-(1-amino-2,2-dimethylpropyl)-2-iodoaniline: Similar structure but with an iodine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in (S)-5-(1-amino-2,2-dimethylpropyl)-2-fluoroaniline imparts unique properties, such as increased electronegativity and potential for hydrogen bonding interactions. These properties can influence the compound’s reactivity and its interactions with biological targets, making it distinct from its halogen-substituted analogs.
Propiedades
Fórmula molecular |
C11H17FN2 |
|---|---|
Peso molecular |
196.26 g/mol |
Nombre IUPAC |
5-[(1S)-1-amino-2,2-dimethylpropyl]-2-fluoroaniline |
InChI |
InChI=1S/C11H17FN2/c1-11(2,3)10(14)7-4-5-8(12)9(13)6-7/h4-6,10H,13-14H2,1-3H3/t10-/m1/s1 |
Clave InChI |
UNRVYKLWSLSZLO-SNVBAGLBSA-N |
SMILES isomérico |
CC(C)(C)[C@@H](C1=CC(=C(C=C1)F)N)N |
SMILES canónico |
CC(C)(C)C(C1=CC(=C(C=C1)F)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


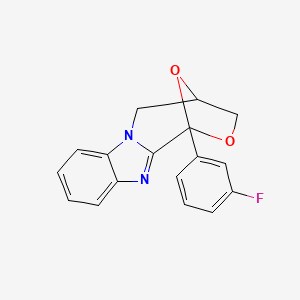
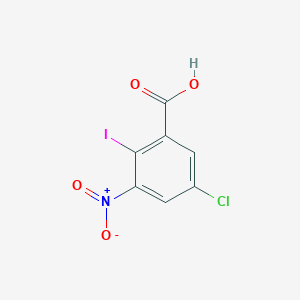
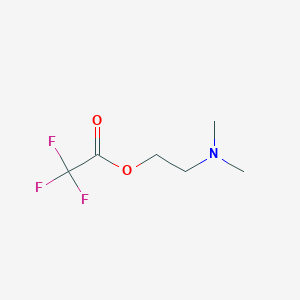
![N-Butyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B15201993.png)
![8-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B15201995.png)
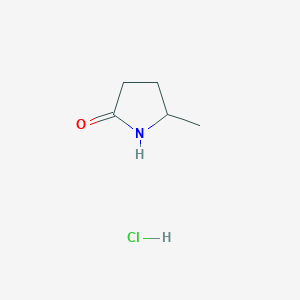
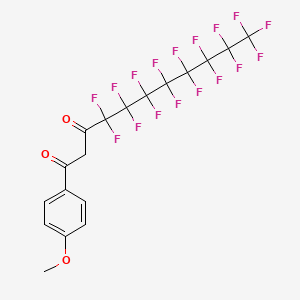
![10,16-Bis[3,5-bis(trifluoromethyl)phenyl]-12-(4-methylphenyl)sulfonyl-13-oxo-12,14-diaza-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15202012.png)
